2-(4-methoxyphenyl)-2,3-dihydro-4H-1,3-benzoxazin-4-one

serine protease inhibition enzyme kinetics mechanism of action

2-(4-Methoxyphenyl)-2,3-dihydro-4H-1,3-benzoxazin-4-one (C₁₅H₁₃NO₃, MW 255.27 g/mol) belongs to the 2,3-dihydro-4H-1,3-benzoxazin-4-one class—a reduced analog of the aromatic 4H-3,1-benzoxazin-4-one system. This heterocyclic scaffold features a saturated C2–N3 bond, distinguishing it from the fully conjugated benzoxazinones that dominate the serine protease inhibitor literature.

Molecular Formula C15H13NO3
Molecular Weight 255.27 g/mol
Cat. No. B6130374
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-methoxyphenyl)-2,3-dihydro-4H-1,3-benzoxazin-4-one
Molecular FormulaC15H13NO3
Molecular Weight255.27 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2NC(=O)C3=CC=CC=C3O2
InChIInChI=1S/C15H13NO3/c1-18-11-8-6-10(7-9-11)15-16-14(17)12-4-2-3-5-13(12)19-15/h2-9,15H,1H3,(H,16,17)
InChIKeyGFHIMHLLQNLTFQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Methoxyphenyl)-2,3-dihydro-4H-1,3-benzoxazin-4-one: A Dihydrobenzoxazinone Scaffold for Serine Protease Inhibitor Procurement


2-(4-Methoxyphenyl)-2,3-dihydro-4H-1,3-benzoxazin-4-one (C₁₅H₁₃NO₃, MW 255.27 g/mol) belongs to the 2,3-dihydro-4H-1,3-benzoxazin-4-one class—a reduced analog of the aromatic 4H-3,1-benzoxazin-4-one system. This heterocyclic scaffold features a saturated C2–N3 bond, distinguishing it from the fully conjugated benzoxazinones that dominate the serine protease inhibitor literature [1]. The dihydro framework confers distinct conformational flexibility and metabolic reactivity, making this compound a strategic candidate for applications where the flat aromatic analogs exhibit selectivity or stability limitations.

Why 2-(4-Methoxyphenyl)-2,3-dihydro-4H-1,3-benzoxazin-4-one Cannot Be Interchanged with Common Benzoxazinone Analogs


Superficial structural similarity between 2-arylbenzoxazinones masks critical SAR divergence. In the aromatic 4H-3,1-benzoxazin-4-one series, the electron-donating 4-methoxy substituent systematically reduces α-chymotrypsin inhibitory potency compared to halogenated analogs, with IC₅₀ values shifting from low-micromolar to >40 μM [1]. The 2,3-dihydro scaffold introduces a tetrahedral C2 center and an N3–H donor absent in the aromatic series, altering hydrogen-bonding topology with catalytic serine residues. Consequently, a procurement decision based solely on the 4-methoxyphenyl motif—without accounting for the oxidation state of the oxazinone ring—risks selecting a compound with fundamentally different target engagement kinetics and metabolic stability profiles [2].

Quantitative Differentiation Evidence for 2-(4-Methoxyphenyl)-2,3-dihydro-4H-1,3-benzoxazin-4-one Versus Closest Analogs


Para-Methoxy Substitution Confers Non-Competitive Inhibition While Halogenated Analogs Exhibit Mixed-Type Kinetics

In head-to-head kinetic profiling, 2-(4-methoxyphenyl)-4H-3,1-benzoxazin-4-one (the aromatic analog of the target dihydro compound) displayed pure non-competitive inhibition of bovine α-chymotrypsin. In contrast, the 4-methylphenyl analog exhibited mixed-type inhibition, and the 2-thienyl analog showed competitive inhibition [1]. This mechanistic divergence—arising from the electron-donating para-methoxy group—implies that the dihydro congener, which shares the same 4-methoxyphenyl substitution, is similarly predisposed to non-competitive binding at an allosteric site, a property not interchangeable with halogenated or unsubstituted phenyl analogs.

serine protease inhibition enzyme kinetics mechanism of action

4-Methoxy Substitution Reduces α-Chymotrypsin Potency by ~6-Fold Relative to 4-Fluoro Analog, Defining a Selectivity Window

Within the aromatic benzoxazinone series, compound 5 (2-(4-methoxyphenyl)-4H-3,1-benzoxazin-4-one) exhibited an IC₅₀ of 41.8 ± 11.1 μM against α-chymotrypsin [1]. In the same assay panel, the most potent fluoro-substituted analogs achieved IC₅₀ values of 6.5–9.9 μM [2], representing an approximately 4–6 fold potency gap. The dihydro target compound, bearing the same 4-methoxyphenyl group, is expected to operate in a comparable intermediate-potency range—neither as promiscuously potent as halogenated benzoxazinones nor as completely inactive as the unsubstituted parent (IC₅₀ = 341.1 μM). This intermediate potency is advantageous for probe development where complete target silencing is undesirable.

structure-activity relationship IC₅₀ selectivity

Dihydro Scaffold Confers Synthetic Versatility as a Carbapenem Auxiliary Unavailable to Aromatic Benzoxazinones

2-Substituted 2,3-dihydro-4H-1,3-benzoxazin-4-ones have been established as novel auxiliaries for the stereoselective synthesis of 1-β-methylcarbapenem antibiotics [1]. The saturated C2–N3 bond is essential for this application: the dihydro scaffold serves as a chiral template during the carbapenem cyclization step, a role that the fully aromatic 4H-3,1-benzoxazin-4-ones cannot fulfill because the planar sp²-hybridized C2 center lacks the requisite tetrahedral geometry. The target compound, bearing a 4-methoxyphenyl substituent at C2, introduces additional steric and electronic tuning not available with the cyclohexanone-derived auxiliary 9e used in the original protocol.

stereoselective synthesis chiral auxiliary β-methylcarbapenem

Cytotoxicity Profile: Benzoxazinone Series Including 4-Methoxy Analog Is Non-Cytotoxic at 30 μM, Distinguishing from Cytotoxic Congeners

In a cytotoxicity screen against 3T3 mouse fibroblast cells at 30 μM, the majority of benzoxazinone derivatives (including the 4-methoxyphenyl-containing series) were non-cytotoxic, whereas compounds 6, 14, and 15 exhibited cytotoxicity [1]. Although the specific cytotoxicity data for the target dihydro compound have not been directly reported, the class-level inference from its aromatic analog suggests a favorable early-safety profile that differentiates it from cytotoxic benzoxazinone members. This provides a baseline for prioritizing the 4-methoxyphenyl-dihydro scaffold in hit-to-lead campaigns where fibroblast viability is a gatekeeper assay.

cytotoxicity 3T3 fibroblast safety screening

High-Value Application Scenarios for 2-(4-Methoxyphenyl)-2,3-dihydro-4H-1,3-benzoxazin-4-one


Serine Protease Probe Development for Pancreatitis and Cystic Fibrosis Models

The non-competitive inhibition mechanism inferred from the 4-methoxyphenyl aromatic analog [1] makes the dihydro compound a candidate for probe development in diseases driven by dysregulated α-chymotrypsin activity, including pancreatitis and cystic fibrosis. Unlike substrate-competitive inhibitors whose efficacy is compromised under high substrate loads, a non-competitive profile maintains inhibition across physiological substrate fluctuations. The intermediate IC₅₀ (~42 μM for the aromatic analog) provides a starting point for medicinal chemistry optimization without the cytotoxicity liabilities observed in certain benzoxazinone congeners at 30 μM [1].

Stereoselective Carbapenem Intermediate Synthesis

The tetrahedral C2 center of the dihydro scaffold enables its use as a chiral auxiliary in the stereoselective construction of 1-β-methylcarbapenem antibiotics [2]. The 4-methoxyphenyl substituent at C2 provides steric bulk and electronic tuning distinct from the cyclohexanone-derived auxiliaries previously described. This application value is unique to the dihydro oxidation state: aromatic benzoxazinones cannot serve this function due to their planar C2 geometry, making the target compound an irreplaceable synthetic building block for carbapenem programs.

Structure-Activity Relationship (SAR) Anchor Point for Benzoxazinone Library Design

The 4-methoxyphenyl-dihydro scaffold serves as a key SAR anchor for systematic exploration of ring oxidation state effects on serine protease inhibition. By comparing the dihydro compound directly against its aromatic counterpart (IC₅₀ = 41.8 μM [3]) and halogenated analogs (IC₅₀ = 6.5–9.9 μM [1]), researchers can deconvolute the contributions of C2–N3 saturation versus aryl substitution to potency, selectivity, and metabolic stability. This compound is thus a critical tool for rational benzoxazinone library design rather than a standalone drug candidate.

Allosteric Site Mapping of Chymotrypsin-Like Serine Proteases

The non-competitive inhibition kinetics observed with the 4-methoxyphenyl benzoxazinone class [1] indicate binding to a site distinct from the catalytic serine. The dihydro compound—with its additional N3–H hydrogen-bond donor and increased conformational flexibility relative to the planar aromatic series—can be employed in X-ray crystallography or cryo-EM studies to map allosteric regulatory sites on chymotrypsin-like proteases (including NS3/NS4 of hepatitis C and dengue viruses), enabling structure-based design of allosteric modulators with improved subtype selectivity.

Quote Request

Request a Quote for 2-(4-methoxyphenyl)-2,3-dihydro-4H-1,3-benzoxazin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.